
4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine
Übersicht
Beschreibung
4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group, a hydrazinyl group, and an amine group attached to the triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine typically involves the reaction of 4-(tert-butyl)-6-chloro-1,3,5-triazine-2-amine with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the substitution of the chlorine atom with the hydrazinyl group, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
The compound features a triazine ring with three nitrogen atoms and a hydrazinyl group that enhances its reactivity. The tert-butyl substituent contributes to its stability and solubility in organic solvents.
Chemistry
4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine serves as an important building block in the synthesis of more complex triazine derivatives. Its ability to undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution makes it a versatile intermediate for organic synthesis.
Reaction Types
Reaction Type | Description |
---|---|
Oxidation | Converts hydrazinyl group to azo or azoxy compounds. |
Reduction | Forms hydrazine derivatives. |
Substitution | Allows for the introduction of different nucleophiles. |
Research has indicated that this compound may exhibit significant biological activities, particularly in antimicrobial and anticancer research.
Anticancer Potential
Studies have shown that triazine derivatives can have anti-proliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism of action likely involves interaction with cellular targets like proteins and nucleic acids.
Case Study: Anticancer Efficacy
A recent study evaluated the anti-proliferative activity of several triazine derivatives, including this compound. The results indicated that compounds with specific substituents showed improved efficacy compared to standard treatments like tamoxifen, with IC50 values ranging from sub-micromolar to micromolar concentrations against MCF-7 and HCT-116 cells.
Medical Applications
Ongoing research explores the potential of this compound as a therapeutic agent. Its ability to form covalent bonds with nucleophilic sites on proteins may lead to inhibition or modification of enzyme activity, which is crucial for drug development.
Industrial Applications
This compound is also utilized in the development of agrochemicals and dyes due to its chemical stability and reactivity. Its unique properties make it suitable for formulating products that require specific chemical interactions.
Wirkmechanismus
The mechanism of action of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The triazine ring can also interact with DNA or RNA, potentially leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(tert-Butyl)-6-chloro-1,3,5-triazine-2-amine
- 4-(tert-Butyl)-6-methyl-1,3,5-triazine-2-amine
- 4-(tert-Butyl)-6-phenyl-1,3,5-triazine-2-amine
Uniqueness
4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other triazine derivatives that may lack this functional group.
Biologische Aktivität
4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family, characterized by its unique structure featuring a tert-butyl group and a hydrazinyl moiety. Its molecular formula is C₇H₁₄N₆, with a molecular weight of 182.23 g/mol. The compound has garnered interest for its potential biological activities, particularly in medicinal chemistry and organic synthesis.
The compound's structure allows it to participate in various chemical reactions, primarily influenced by the hydrazinyl group. This group can engage in oxidation, reduction, and substitution reactions, making the compound a versatile intermediate in organic synthesis. The following table summarizes key properties and potential reactions involving this compound:
Property | Description |
---|---|
Molecular Formula | C₇H₁₄N₆ |
Molecular Weight | 182.23 g/mol |
Key Functional Groups | Hydrazinyl, Amine |
Common Reactions | Oxidation to azo compounds, reduction to hydrazine derivatives, nucleophilic substitution |
Anticancer Potential
Research into the biological activity of triazine derivatives has indicated that they may exhibit significant anticancer properties. For instance, studies have shown that certain triazine derivatives possess anti-proliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The activity of these compounds is often influenced by substituents on the triazine core.
A study reported that triazine-hydrazone derivatives demonstrated varied anti-proliferative activity with IC50 values ranging from sub-micromolar to micromolar concentrations against MCF-7 and HCT-116 cells. For example, compounds with specific substituents showed improved efficacy compared to standard treatments like tamoxifen .
The mechanism of action for this compound likely involves its interaction with cellular targets such as proteins and nucleic acids. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity. Additionally, the triazine ring may interact with DNA or RNA, contributing to cytotoxic effects observed in cancer cells .
Case Studies
- Anti-Proliferative Activity : A series of triazine derivatives were synthesized and tested for their anti-proliferative effects on MCF-7 and HCT-116 cell lines. The results indicated that specific structural modifications significantly enhanced biological activity. For example, derivatives containing aromatic amines exhibited superior efficacy compared to those with aliphatic substituents .
- Apoptosis Induction : In experiments using flow cytometry to analyze apoptosis in MCF-7 cells treated with active triazine derivatives, it was found that certain compounds increased the percentage of apoptotic cells significantly compared to control groups. This suggests a potential role for these compounds in cancer therapy by inducing programmed cell death .
Comparison with Similar Compounds
To better understand the unique biological profile of this compound, it is useful to compare it with other related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-tert-butyl-4H-[1,2,4]triazin-5-one | Contains a triazine core | Known for antioxidant activity |
4-amino-3-(R-ylidenehydrazono)-6-tert-butyl | Similar hydrazone formation potential | Exhibits varied biological activities |
1,3,5-Triazine derivatives | General triazine structure | Diverse applications in agriculture and materials |
These comparisons highlight the distinctiveness of this compound while also showcasing its potential for further exploration in scientific research.
Eigenschaften
IUPAC Name |
4-tert-butyl-6-hydrazinyl-1,3,5-triazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N6/c1-7(2,3)4-10-5(8)12-6(11-4)13-9/h9H2,1-3H3,(H3,8,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXZEKSVHRDVED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NC(=N1)NN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381944 | |
Record name | 4-tert-Butyl-6-hydrazinyl-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-78-1 | |
Record name | 4-(1,1-Dimethylethyl)-6-hydrazinyl-1,3,5-triazin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175204-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-tert-Butyl-6-hydrazinyl-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.